trans-2-dodecene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

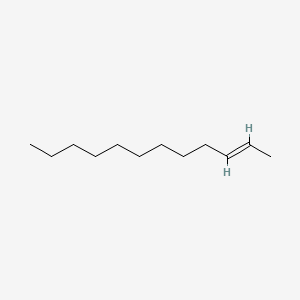

2-dodecene is a dodecene that is dodecane with a double bond at position 2. It has a role as a fungal metabolite. It is a dodecene and a volatile organic compound.

Aplicaciones Científicas De Investigación

Chemopreventive Agent and Monitoring System

(E)-2-Dodecene and its related compounds, particularly (E)-2-dodecenal, have been studied for their chemopreventive properties and the ability to suppress the deformation of Raji cells induced by certain agents. Research indicates that the chemopreventive activity of (E)-2-alkenals is positively correlated with their carbon chain length, emphasizing the significance of the unsaturated aldehyde's structure in this activity. Moreover, the dynamics of (E)-2-dodecenal in rat blood have been successfully monitored, providing insights into its behavior post-administration and indicating that a significant portion of administered (E)-2-dodecenal remains in the body, which could be crucial for understanding the metabolism of beneficial food components in nutraceutical science (Kano et al., 2013).

Catalytic Activity in Hydrogenation Processes

(E)-2-Dodecene is involved in studies exploring the catalytic activity of immobilized catalysts. Specifically, it has been used to investigate the hydrogenation of dodecene, highlighting the role of rigid scaffolds with surface-bound phosphonium groups in enhancing catalytic activity and lifetime. This research offers insights into the development of more effective and durable catalysts for industrial applications (Beele et al., 2010).

Neurological and Cardiac Channel Activation

Recent studies have identified (E)-2-Dodecene (specifically (E)-2-dodecenal) as a potent activator of neuronal voltage-gated potassium channel subfamily Q (KCNQ), which is involved in regulating electrical activity in the brain and heart. This discovery has implications for understanding the molecular basis of cilantro's antiepileptic and other therapeutic activities and may lead to the development of more effective anticonvulsant drugs or the use of cilantro as an anticonvulsant (Adashi & Cohen, 2019).

Insect Pheromone Studies

(E)-2-Dodecene and its derivatives have been studied in the context of insect pheromones, particularly in understanding the attractant lures for certain moth species. These studies provide valuable information on the formulation of lures and their practical application in monitoring and managing pest populations (Greenway & Wall, 1981).

Propiedades

Número CAS |

1652-96-6 |

|---|---|

Fórmula molecular |

C10H10N4 |

Peso molecular |

0 |

Nombre IUPAC |

(E)-dodec-2-ene |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5H,4,6-12H2,1-2H3/b5-3+ |

SMILES |

CCCCCCCCCC=CC |

Sinónimos |

2-Dodecene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.